molecular formula C7H10N2O2S B2359475 N-(pyridin-3-yl)ethane-1-sulfonamide CAS No. 352707-54-1

N-(pyridin-3-yl)ethane-1-sulfonamide

Cat. No.: B2359475
CAS No.: 352707-54-1
M. Wt: 186.23
InChI Key: DRODQORDGNOZEA-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)ethane-1-sulfonamide: is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound features a pyridine ring attached to an ethanesulfonamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-yl)ethane-1-sulfonamide typically involves the reaction of pyridine-3-amine with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(piperidin-3-yl)ethane-1-sulfonamide
  • N-(pyridin-2-yl)ethane-1-sulfonamide
  • N-(pyridin-4-yl)ethane-1-sulfonamide

Comparison: N-(pyridin-3-yl)ethane-1-sulfonamide is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to N-(pyridin-2-yl)ethane-1-sulfonamide and N-(pyridin-4-yl)ethane-1-sulfonamide, the 3-position pyridine ring offers distinct steric and electronic properties, making it suitable for specific applications .

Properties

IUPAC Name

N-pyridin-3-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODQORDGNOZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352707-54-1
Record name N-(pyridin-3-yl)ethane-1-sulfonamide
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